4-Nitro-1,2-dihydro-5-acenaphthylenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.2 g/mol |
IUPAC Name |
4-nitro-1,2-dihydroacenaphthylen-5-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)13(15)16/h1-3,6,14H,4-5H2 |
InChI Key |
SMFCLZNIYUHNNM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C3=C2C1=CC=C3)O)[N+](=O)[O-] |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Nitro 1,2 Dihydro 5 Acenaphthylenol
De Novo Synthetic Routes for 4-Nitro-1,2-dihydro-5-acenaphthylenol
The creation of "this compound" from basic starting materials necessitates a carefully planned multi-step synthetic sequence. This involves the strategic introduction of both the nitro and hydroxyl groups onto the dihydroacenaphthylene core.
The logical starting point for the synthesis is either acenaphthene (B1664957) or acenaphthylene (B141429), both of which are derived from coal tar. wikipedia.orgnih.govwikipedia.org Acenaphthene, the hydrogenated form, provides a more stable scaffold for initial functionalization reactions. wikipedia.org A plausible synthetic strategy would involve the initial nitration of the acenaphthene core, followed by the introduction of a hydroxyl group.
Alternatively, one could envision a route starting with an already oxygenated acenaphthene derivative, such as acenaphthenone or acenaphthenol, followed by a regioselective nitration. The synthesis of acenaphthenol has been achieved through methods like the oxidation of acenaphthene or the hydrogenation of acenaphthenequinone. orgsyn.org
The nitration of acenaphthene and its derivatives is a key step. Typically, this is achieved using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). rsc.org The reaction conditions, including temperature, reaction time, and the ratio of nitrating agents, must be carefully controlled to maximize the yield of the desired mononitrated product and to minimize the formation of dinitro and other byproducts. researchgate.net Studies on the nitration of dimethylnaphthalenes and acenaphthene in acetic anhydride have provided insights into the isomer proportions and reaction rates. rsc.org The use of milder nitrating agents or alternative methods, such as plasma-chemical synthesis, could also be explored to enhance selectivity. researchgate.net
Table 1: Comparison of Nitration Conditions for Aromatic Compounds
| Aromatic Substrate | Nitrating Agent | Solvent | Temperature (°C) | Observations |
| Dimethylnaphthalenes | Nitric Acid / Acetic Anhydride | Acetic Anhydride | 0 | Isomer proportions and rates studied. rsc.org |
| Acenaphthene | Nitric Acid / Acetic Anhydride | Acetic Anhydride | 0 | Isomer proportions and rates studied. rsc.org |
| Benzene, Chlorobenzene, Phenol | Nitronium Ion (NO₂⁺) | Aqueous Solution (PCM model) | Not specified | Theoretical study of reaction intermediates. nih.govresearchgate.net |
| Various Aromatic Compounds | Nitric Acid / Sodium Dodecylsulfate | Water | Room Temperature | High regioselectivity observed. rsc.org |
This table presents a summary of various nitration conditions and is for illustrative purposes.
The position of the incoming nitro group is directed by the existing substituents on the aromatic ring. In the case of acenaphthene, the electron-donating nature of the alkyl portion directs electrophilic substitution to the aromatic rings. For a substituted acenaphthene, such as one with a hydroxyl group, the directing effects of both the alkyl bridge and the hydroxyl group would need to be considered. All activating groups and substituents with lone pairs adjacent to the ring are typically ortho-/para-directors. libretexts.org The hydroxyl group is a strong activating group and an ortho-, para-director. Therefore, nitration of an acenaphthenol would likely lead to the nitro group being introduced at a position ortho or para to the hydroxyl group. libretexts.orgyoutube.com
Computational studies using density functional theory (DFT) have been employed to understand the potential energy surfaces and reaction intermediates in electrophilic aromatic nitration, which can help in predicting regioselectivity. nih.govresearchgate.net The formation of a σ-complex, also known as a Wheland intermediate, is a key step in determining the outcome of the reaction. nih.gov
A potential multi-step synthesis for "this compound" could be as follows:
Nitration of Acenaphthene: Treatment of acenaphthene with a nitrating agent to produce a mixture of nitroacenaphthenes.
Separation of Isomers: Chromatographic separation to isolate the desired 5-nitroacenaphthene (B50719) isomer.
Functionalization of the Five-Membered Ring: Introduction of a functional group on the five-membered ring that can be converted to a hydroxyl group. For instance, bromination followed by hydrolysis.
Conversion to the Final Product: Transformation of the introduced functional group into a hydroxyl group to yield "this compound".
Post-Synthetic Chemical Transformations of this compound
The nitro group in "this compound" is a versatile functional group that can undergo various chemical transformations, with reduction being one of the most significant.
The reduction of the nitro group can lead to several different products, including nitroso, hydroxylamino, and amino functionalities, depending on the reducing agent and reaction conditions. wikipedia.orgmdpi.comresearchgate.net
Reduction to Amines: This is a common transformation and can be achieved using various reagents. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective. wikipedia.orgcommonorganicchemistry.com Metal-based reductions using iron, zinc, or tin(II) chloride in acidic media are also widely used and can offer chemoselectivity in the presence of other reducible groups. commonorganicchemistry.comorganic-chemistry.orgresearchgate.net Sodium dithionite (B78146) has been successfully used for the reduction of sterically hindered nitro groups in acenaphthylene derivatives. thieme-connect.de
Partial Reduction to Hydroxylamines: Under milder conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632). Reagents like zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can achieve this transformation. wikipedia.org The synthesis of phenylhydroxylamines from aromatic nitro compounds has been a subject of significant research, with various catalytic systems being developed to achieve high selectivity. mdpi.comresearchgate.net
Reduction to Azo Compounds: In some cases, particularly with strong reducing agents like lithium aluminum hydride (LiAlH₄) and aromatic nitro compounds, azo compounds can be formed as byproducts. commonorganicchemistry.com
The choice of reducing agent is crucial for achieving the desired outcome and for ensuring the stability of other functional groups present in the molecule, such as the hydroxyl group and the dihydroacenaphthylene core.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reducing Agent | Typical Product | Key Features |
| H₂/Pd/C | Amine | Highly efficient, but can also reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Amine | Effective, can be used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe/Acid | Amine | Mild conditions, tolerates many functional groups. organic-chemistry.orgresearchgate.net |
| Zn/Acid | Amine | Mild method for selective reductions. commonorganicchemistry.com |
| SnCl₂ | Amine | Mild reagent, good for selective reductions. commonorganicchemistry.com |
| Sodium Dithionite (Na₂S₂O₄) | Amine | Effective for sterically hindered nitro groups. thieme-connect.de |
| Zn/NH₄Cl | Hydroxylamine | Mild conditions for partial reduction. wikipedia.org |
This table provides a summary of common reducing agents and their typical products in the context of aromatic nitro group reduction.
Functionalization Reactions at the Hydroxyl Group
The hydroxyl (-OH) group at the 5-position of this compound is a prime site for chemical modification, behaving as a typical phenolic hydroxyl group. Its reactivity allows for the synthesis of a diverse range of derivatives through reactions such as esterification and etherification.
Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting the parent compound with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl).
Etherification: The synthesis of ethers from the hydroxyl group is commonly performed via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether linkage. For enhanced efficiency and milder reaction conditions, phase-transfer catalysis (PTC) can be employed. crdeepjournal.orgijirset.comdalalinstitute.com PTC uses catalysts like quaternary ammonium salts to ferry the phenoxide anion from an aqueous or solid phase into an organic phase containing the alkylating agent, accelerating the reaction and often improving yields. ijirset.comdalalinstitute.comwikipedia.org
Table 1: Potential Functionalization Reactions at the Hydroxyl Group This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent Example | Product Class | General Product Structure |
|---|---|---|---|
| Esterification | Acetyl Chloride (CH₃COCl) / Base | Acenaphthylenyl Ester | |
| Etherification | Methyl Iodide (CH₃I) / Base | Acenaphthylenyl Ether |
Electrophilic and Nucleophilic Substitutions on the Acenaphthylenol Core
The aromatic rings of the acenaphthylenol core are subject to both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The reactivity and orientation of incoming electrophiles are governed by the interplay between the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing nitro group. libretexts.org The hydroxyl group is a powerful activating group, significantly increasing the electron density at its ortho and para positions. libretexts.org Conversely, the nitro group is strongly deactivating, withdrawing electron density from the ring. libretexts.org
In the case of this compound, the directing effects of these two groups are antagonistic. libretexts.org The -OH group at C5 strongly activates positions C4a (ortho, but part of the fused system), C6 (ortho), and C8 (para). The -NO₂ group at C4 deactivates the ring and directs incoming groups to positions C3 and C4b (meta). The position most activated for electrophilic attack would likely be C6, which is ortho to the powerful activating -OH group and is not sterically hindered. Further nitration or halogenation would be predicted to occur preferentially at this site.
Nucleophilic Aromatic Substitution (SNAr): Aromatic systems bearing strong electron-withdrawing groups, such as a nitro group, are susceptible to nucleophilic attack. wikipedia.orglibretexts.org The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing a leaving group, forming a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com While this molecule lacks a conventional leaving group like a halide on the ring, the nitro group itself can, in some cases, be displaced by a strong nucleophile. More commonly, the nitro group activates the ring, making other positions susceptible to attack if a leaving group is present. wikipedia.orgnih.gov For instance, if a halogen were introduced at the C3 or C6 position, it would be activated towards substitution by nucleophiles due to the influence of the C4-nitro group.
Table 2: Predicted Regioselectivity of Substitution Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Directing Influence | Predicted Major Product Site(s) | Rationale |
|---|---|---|---|
| Electrophilic Substitution (e.g., Bromination) | -OH (Activating, o,p-director) vs. -NO₂ (Deactivating, m-director) | C6 | Position is ortho to the strongly activating -OH group, leading to the most stabilized intermediate. |
| Nucleophilic Substitution (SNAr) | -NO₂ (Activating group) | C4 (if -NO₂ is the leaving group) | The nitro group is a powerful activator for nucleophilic attack at the carbon to which it is attached. |
Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make this compound amenable to these reactions, the hydroxyl group must first be converted into a suitable leaving group, most commonly a trifluoromethanesulfonate (B1224126) (triflate, -OTf). Aryl triflates are excellent substrates for a variety of coupling reactions. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling: The triflate derivative can be coupled with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. sigmaaldrich.com This reaction is exceptionally versatile for creating new carbon-carbon single bonds, allowing for the synthesis of biaryl compounds.
Heck Reaction: The Heck reaction couples the aryl triflate with an alkene to form a new, substituted alkene. wikipedia.org This reaction typically uses a palladium catalyst and a base, and it is a key method for vinylation of aromatic rings. dicp.ac.cnacs.orgacs.org
Sonogashira Coupling: This reaction involves the coupling of the aryl triflate with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org It provides a direct route to aryl-substituted alkynes.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of the Triflate Derivative This table is interactive. Click on the headers to sort.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl Compound |
| Heck | Styrene | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Substituted Alkene |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | Aryl Alkyne |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org These principles can be applied to both the initial synthesis and subsequent derivatization of this compound.
Solvent-Free or Aqueous Media Syntheses
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents.
Aqueous Media: Performing reactions in water is highly desirable. For palladium-catalyzed couplings, which typically involve water-insoluble organic substrates, micellar catalysis is a powerful technique. Using a surfactant like TPGS-750-M in water creates nanomicelles that act as "reaction flasks," concentrating the reactants and catalyst and allowing the reaction to proceed efficiently at room temperature. sigmaaldrich.com The nitration of polycyclic aromatic hydrocarbons like naphthalene (B1677914) has also been studied in aqueous systems, suggesting that the synthesis of the parent compound could be adapted to be more environmentally friendly. nih.gov
Solvent-Free Conditions: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, represents a promising solvent-free alternative. This technique has been successfully applied to the nitration of various aromatic compounds using solid-state reagents, offering a significant improvement in green metrics over traditional solvent-based methods. rsc.org
Catalytic Methodologies for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to products with high atom economy and reduced energy consumption.
Catalytic Nitration: Instead of stoichiometric amounts of strong acids, more advanced catalytic systems can be used for nitration. Heterogeneous catalysts, such as magnetically recyclable core/shell nanocomposites, have been shown to efficiently catalyze the nitration of aromatic compounds in aqueous media, allowing for easy separation and reuse of the catalyst. researchgate.net
Phase-Transfer Catalysis (PTC): As mentioned for etherification (Section 2.2.2), PTC is a prime example of a green catalytic methodology. It enhances reaction rates, allows for the use of biphasic solvent systems (often including water), and can reduce the need for harsh, anhydrous conditions and strong, hazardous bases. crdeepjournal.orgijirset.comdalalinstitute.com This approach is applicable to a variety of nucleophilic substitution reactions for derivatizing the title compound.
Advanced Palladium Catalysis: The development of highly active palladium catalysts with specialized ligands has transformed cross-coupling reactions. Modern systems can activate notoriously unreactive C-Cl and even C-NO₂ bonds for coupling, and many reactions that once required high temperatures can now be run under mild, even room-temperature, conditions in greener solvents like water. sigmaaldrich.comgoogle.comchemrxiv.org
Advanced Spectroscopic and Spectrometric Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
To elaborate on the high-resolution NMR characterization of 4-Nitro-1,2-dihydro-5-acenaphthylenol, detailed experimental data from various NMR techniques would be required. This would include ¹H and ¹³C NMR spectra, which provide fundamental information about the molecular structure.
Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY) for Structural Elucidation
A complete structural assignment would necessitate a suite of two-dimensional (2D) NMR experiments.
2D-COSY (Correlation Spectroscopy): Would be used to identify proton-proton (¹H-¹H) coupling networks within the molecule, establishing connectivity between adjacent protons in the acenaphthene (B1664957) skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): To piece together the complete carbon framework and the placement of substituents, HMBC spectra would be crucial. It reveals correlations between protons and carbons over two to three bonds, which would confirm the positions of the nitro group and the hydroxyl group relative to the rest of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY data would be essential to determine the through-space interactions, helping to define the molecule's three-dimensional structure and preferred conformation in solution.
Without access to published spectra, a hypothetical data table cannot be accurately generated.
Dynamic NMR Studies for Conformational Dynamics and Fluxional Processes
Dynamic NMR (DNMR) studies would involve acquiring NMR spectra over a range of temperatures to investigate any conformational changes or dynamic processes occurring in the molecule, such as ring-puckering or restricted rotation around single bonds. The energy barriers for these processes could be calculated from the coalescence temperature of the exchanging signals. No such studies on this compound have been reported.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides information about the structure and dynamics of a compound in its solid form. This would be particularly useful for characterizing the crystalline packing and identifying the presence of different polymorphs or amorphous content. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. Research on the solid-state NMR of this compound is not available.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry (MS/MS), the molecular ion of this compound would be isolated and fragmented. The resulting fragment ions would provide a "fingerprint" of the molecule's structure. Analysis of these fragments would help to confirm the connectivity of the nitro and hydroxyl groups to the acenaphthene core. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO, NO₂, and other small neutral molecules. However, without experimental data, a specific fragmentation pathway cannot be detailed.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This exact mass would be used to determine the precise elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For the molecular formula C₁₂H₉NO₃, the expected exact mass would be calculated and compared to the experimental value. No published HRMS data for this compound is available.
Ion Mobility Mass Spectrometry for Isomer Differentiation and Conformation
Ion mobility spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers and the study of molecular conformations. For complex molecules such as nitro-derivatives of polycyclic aromatic hydrocarbons (PAHs), IMS can offer critical structural insights that mass spectrometry alone cannot provide.
While the application of ion mobility mass spectrometry specifically to this compound has not been detailed in available scientific literature, the principles of the technique suggest its potential utility. For instance, IMS-MS has been successfully employed to characterize various PAHs and their metabolites. researchgate.net The technique allows for the determination of collision cross-section (CCS) values, which are a measure of the ion's rotational average projected area and are unique to a specific ion's three-dimensional structure.
In a hypothetical application to this compound, IMS-MS could be used to:
Differentiate Isomers: Separate this compound from other positional isomers that share the same mass-to-charge ratio.
Analyze Conformation: Investigate the gas-phase folding and conformation of the molecule, which is influenced by the nitro and hydroxyl functional groups.
Enhance Purity Analysis: Provide an additional layer of separation to detect and identify any isomeric impurities that may be present in a sample.
Despite its potential, no specific experimental or theoretical CCS data for this compound are currently available in peer-reviewed sources.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
The determination of the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature. A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for this specific compound or its common synonym, 5-nitroacenaphthene (B50719).
For context, structural analyses of other acenaphthene derivatives have been published. For example, studies on peri-substituted acenaphthenes and acenaphthene-based N-heterocyclic carbene metal complexes reveal how the rigid acenaphthene core influences molecular geometry and packing. nist.govnih.gov A crystallographic study of a related nitro-containing compound, 9-nitroanthracene, provides insight into how a nitro group can be disordered within a crystal lattice. iucr.org However, without a specific crystal structure for this compound, its precise bond lengths, angles, and solid-state conformation remain undetermined experimentally.
Crystal Packing Analysis and Intermolecular Interactions (e.g., hydrogen bonding networks)
Without a determined crystal structure, a definitive analysis of the crystal packing and intermolecular interactions for this compound is not possible. However, based on its chemical structure, which contains both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the nitro group oxygens), significant intermolecular hydrogen bonding would be expected to play a major role in its crystal packing. These interactions would likely link molecules into complex three-dimensional networks, influencing the material's physical properties such as melting point and solubility. Hirshfeld surface analysis, a common tool for visualizing and quantifying intermolecular interactions in crystals, would be invaluable for understanding these forces if a crystal structure were available. iucr.org
Polymorphism Studies and Phase Transformations
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study, particularly for compounds like nitroaromatics where different polymorphs can have varying stability and physical properties. There are no published studies on the polymorphism or phase transformations of this compound. Research on other nitroaromatic compounds has shown that they can exhibit complex polymorphic behavior, which is often governed by the subtle interplay of intermolecular forces. nist.gov
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and providing a detailed fingerprint of a compound's molecular structure.
Detailed Analysis of Functional Group Frequencies and Band Assignments
The infrared spectrum of 5-nitroacenaphthene (a synonym for the title compound, though it technically lacks the hydroxyl group) is available in the NIST Chemistry WebBook database. nist.gov While a detailed, peer-reviewed vibrational analysis with complete band assignments for this compound is not available, the major infrared bands can be tentatively assigned based on characteristic functional group frequencies. The presence of the hydroxyl group would introduce additional characteristic bands, most notably a broad O-H stretching vibration.
Interactive Data Table: Key Infrared Spectral Data for 5-Nitroacenaphthene
| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |
| ~3100 - 3000 | Aromatic C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | Aliphatic C-H Stretch (from dihydro-acenaphthylene) | Aliphatic C-H |
| ~1600 - 1580 | Aromatic C=C Stretch | Aromatic Ring |
| ~1520 | Asymmetric NO₂ Stretch | Nitro Group (NO₂) ** |
| ~1460 - 1440 | C-H Bending | Aliphatic/Aromatic C-H |
| ~1340 | Symmetric NO₂ Stretch | Nitro Group (NO₂) ** |
| ~850 - 800 | C-H Out-of-plane Bending | Aromatic C-H |
Data is visually estimated from the spectrum available in the NIST Chemistry WebBook for 5-Nitroacenaphthene (CAS 602-87-9). nist.gov The presence of a hydroxyl group in this compound would add a strong, broad O-H stretching band typically in the 3600-3200 cm⁻¹ region and a C-O stretching band around 1260-1000 cm⁻¹.
A Raman spectrum for 5-nitroacenaphthene is referenced in the PubChem database, but the spectral data and band assignments are not provided in the available search results. nih.gov Raman spectroscopy is complementary to FTIR; for instance, the symmetric NO₂ stretch is often strong in the Raman spectrum, while the asymmetric stretch is strong in the IR. A combined FTIR and Raman analysis would provide a more complete picture of the vibrational properties of this compound.
In-Depth Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the advanced spectroscopic and spectrometric characterization of the specific compound This compound is not available in published research. The requested sections require specific, data-driven insights into the compound's molecular conformation, hydrogen bonding, and electronic properties, including the effects of solvents on its absorption and emission spectra.
The absence of dedicated scholarly articles or datasets for this particular molecule prevents a scientifically accurate and detailed response according to the provided outline. Information available for structurally related compounds, such as 5-Nitroacenaphthene, cannot be used as a substitute, because the presence and position of the nitro (-NO2) and hydroxyl (-OH) groups in this compound would fundamentally alter its chemical and spectroscopic behavior.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detailed research findings, and data tables at this time. Further empirical research and publication on the synthesis and characterization of this compound would be necessary to provide the specific information requested.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For a complex polycyclic aromatic compound such as 4-Nitro-1,2-dihydro-5-acenaphthylenol, these calculations are essential for predicting its fundamental chemical characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, offering a balance between computational cost and accuracy. nih.govresearchgate.net The core principle of DFT is that the total energy of a system is a functional of its electron density. nih.gov
For this compound, DFT calculations would begin with a geometry optimization. This iterative process adjusts the positions of the atoms to find the lowest energy conformation, representing the most stable structure of the molecule. researchgate.netstackexchange.com The optimization is typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d) or larger, which defines the set of mathematical functions used to build the molecular orbitals. nih.govyoutube.com
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moments, which are crucial for understanding the molecule's polarity and how it interacts with other molecules. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the acenaphthene (B1664957) framework creates a significant dipole moment and distinct regions of positive and negative electrostatic potential, which are key to its reactivity.
Furthermore, DFT is used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted, aiding in the experimental identification and characterization of the compound.
Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p)) Note: This data is illustrative and represents typical outputs from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C4-N | 1.48 Å |
| Bond Length | N-O (avg) | 1.23 Å |
| Bond Length | C5-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | O-N-O | 124.5° |
| Dihedral Angle | C3-C4-N-O | 25.8° |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding than DFT but can provide higher accuracy for energetic and spectroscopic parameters. dtic.mild-nb.info
For this compound, high-level ab initio calculations would be used to refine the energetic data obtained from DFT. This is particularly important for accurately determining properties like the enthalpy of formation and bond dissociation energies. Achieving "chemical accuracy" (typically within 1 kcal/mol of experimental values) is often the goal for these calculations, which requires sophisticated methods and large basis sets. d-nb.info
These methods are also invaluable for predicting spectroscopic parameters with high precision. For instance, ab initio calculations of nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can provide a theoretical spectrum that is highly valuable for interpreting complex experimental NMR data. Similarly, accurate predictions of vibrational frequencies from methods like MP2 can help resolve ambiguities in experimental IR and Raman spectra, especially in regions with overlapping signals. dtic.milacademie-sciences.fr
Frontier Molecular Orbital (FMO) theory is a powerful model used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comucsb.edu The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). numberanalytics.com
For this compound, FMO analysis reveals how the different functional groups influence reactivity. The aromatic rings and the hydroxyl group are electron-rich and are expected to contribute significantly to the HOMO. In contrast, the electron-withdrawing nitro group drastically lowers the energy of the LUMO, localizing it primarily on the nitro-substituted part of the aromatic system. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This data is illustrative and represents typical outputs from FMO analysis.
| Orbital | Energy (eV) | Primary Location |
|---|---|---|
| HOMO | -6.85 eV | Hydroxyl group, Naphthalene (B1677914) ring |
| LUMO | -2.55 eV | Nitro group, Adjacent aromatic ring |
| HOMO-LUMO Gap | 4.30 eV | N/A |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational flexibility, interactions with solvents, and aggregation behavior of molecules like this compound. acs.orgresearchgate.net
While the fused ring system of this compound is largely rigid, the nitro and hydroxyl groups possess rotational freedom. MD simulations can be used to explore the conformational landscape by sampling these rotational degrees of freedom. This analysis helps identify the most stable conformations and the energy barriers between them.
A key application of MD is to study the molecule's behavior in different solvents. By simulating the molecule in explicit solvent environments (e.g., water, ethanol, or a nonpolar solvent like hexane), one can analyze the solvation structure and its impact on molecular stability. The simulations would reveal how solvent molecules arrange around the polar nitro and hydroxyl groups versus the nonpolar polycyclic hydrocarbon backbone. This information is critical for understanding solubility and how the solvent might mediate intermolecular interactions and reactivity. For instance, in aqueous solution, hydrogen bonding between water and the -OH and -NO2 groups would be a dominant factor in stabilizing specific conformations.
The structure of this compound, with its flat aromatic surface and polar functional groups, suggests a propensity for intermolecular interactions and self-assembly. tandfonline.com MD simulations are an ideal tool to investigate these phenomena. By simulating a system containing multiple molecules, one can observe how they interact and potentially aggregate. rsc.org
The dominant intermolecular forces at play would include:
π-π stacking: The aromatic rings can stack on top of each other, driven by attractive van der Waals and electrostatic interactions. tandfonline.com
Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, while both the hydroxyl oxygen and the nitro group oxygens can act as acceptors. This can lead to the formation of specific, ordered assemblies. nih.gov
Simulations can predict whether these interactions lead to the formation of stable, ordered structures, such as columnar stacks or sheet-like arrangements. nih.gov Understanding these self-assembly phenomena is crucial, as the aggregated state of the molecule can have vastly different properties compared to the isolated molecule.
Table 3: Intermolecular Interaction Energies for a Dimer of this compound in Water (Illustrative MD Results) Note: This data is illustrative and represents typical outputs from MD simulations.
| Interaction Type | Configuration | Average Interaction Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | Parallel-displaced | -9.5 |
| Hydrogen Bond | OH···O2N | -5.2 |
| Hydrogen Bond | OH···OH | -4.8 |
| Total Dimerization Energy | Co-facial stack | -14.7 |
Reactivity and Reaction Mechanism Predictions
Theoretical and computational chemistry provide powerful tools to predict the reactivity of a molecule and to elucidate the intricate details of its reaction mechanisms. For a compound like this compound, these methods could offer invaluable insights into its chemical behavior.
Transition State Theory (TST) is a fundamental concept used to understand the rates of chemical reactions. Computationally, TST is employed to locate the transition state—the highest energy point along the reaction pathway—which is a critical step in determining the reaction's feasibility and kinetics. By mapping the reaction coordinate, which represents the progress of a reaction, chemists can visualize the energy landscape connecting reactants, transition states, and products.
For this compound, this would involve using quantum chemical methods, such as Density Functional Theory (DFT), to model potential reactions. For instance, the nitration of 1,2-dihydro-5-acenaphthylenol to form the 4-nitro derivative could be studied. Researchers would computationally identify the structures of the reactants, the nitronium ion (or other nitrating agent), the intermediate species (like a Wheland intermediate), the transition states for each step, and the final product. The calculated energies of these species would allow for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the reaction's kinetics and thermodynamics.
A hypothetical reaction coordinate diagram for the nitration of 1,2-dihydro-5-acenaphthylenol would illustrate the energy changes as the nitro group is introduced onto the aromatic ring, highlighting the energy barriers that must be overcome.
Many chemical reactions are facilitated by catalysts, and computational modeling is instrumental in understanding how these catalysts function at a molecular level. For reactions involving this compound, such as its synthesis or subsequent transformations, catalysts could play a crucial role.
Computational models could be used to investigate various catalytic pathways. For example, if a Lewis acid or a transition metal catalyst were used to enhance the selectivity of a reaction, computational chemists would model the interaction of the catalyst with the substrate. This would involve calculating the geometry and electronic structure of the catalyst-substrate complex and mapping the energy profile of the catalyzed reaction. These calculations can reveal how the catalyst lowers the activation energy, for example, by stabilizing the transition state or by providing an alternative reaction pathway with a lower energy barrier.
The synthesis of related nitro derivatives of aza[3.3.3]propellane has been studied using different nitrating agents, and similar computational approaches could be applied to understand the synthesis of this compound. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its properties. These models are highly valuable for predicting the properties of new or untested compounds without the need for expensive and time-consuming experiments.
For this compound, QSPR models could be developed to predict a wide range of properties. These "non-physical" or more complex properties could include its solubility in different solvents, its potential as a precursor in organic synthesis, or its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and spectroscopic behavior.
To build a QSPR model, a set of known compounds with similar structural features to this compound and their experimentally determined properties would be required. From the molecular structures, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the property of interest.
QSPR models can also be tailored to predict the outcomes of chemical reactions or the reactivity of a compound. For this compound, a predictive model could be developed to forecast the yield of a particular synthetic reaction under different conditions or to predict its reactivity towards various reagents.
Developing such a model would involve compiling a dataset of reactions involving similar nitro-aromatic compounds. For each reaction, the molecular descriptors of the reactants, reagents, and catalysts, as well as the reaction conditions (e.g., temperature, solvent), would be used as input variables. The output variable would be the reaction outcome, such as the yield of the desired product or the rate of the reaction.
While specific models for this compound are not available, the principles of QSPR are widely applied in chemical research and could be a powerful tool for future investigations into this compound.
Mechanistic Studies of Chemical Transformations
Detailed Reaction Mechanisms for Electrophilic and Nucleophilic Processes
The presence of both an activating (-OH) and a deactivating (-NO₂) group on the acenaphthylene (B141429) ring system dictates the regioselectivity and rate of substitution reactions.
Electrophilic Aromatic Substitution:
The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. msu.edu Conversely, the nitro group is a strong deactivating group and a meta-director. lumenlearning.commsu.edu In 4-Nitro-1,2-dihydro-5-acenaphthylenol, the hydroxyl group at C5 and the nitro group at C4 have opposing effects.
The directing influence of the hydroxyl group is generally stronger than the deactivating effect of the nitro group. quora.com Therefore, in electrophilic aromatic substitution reactions, such as nitration or halogenation, the incoming electrophile would be directed to the positions ortho to the hydroxyl group. One ortho position (C4) is already substituted. The other ortho position is C6, and the para position is C3. The position at C6 is sterically less hindered and electronically activated, making it the most probable site for electrophilic attack.
For instance, in the nitration of phenols with dilute nitric acid, a mixture of ortho and para nitrophenols is typically formed. byjus.com By analogy, nitration of this compound would likely yield 4,6-dinitro-1,2-dihydro-5-acenaphthylenol.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups ortho or para to a leaving group. libretexts.org In this compound, the nitro group at C4 strongly activates the ring towards nucleophilic attack. If a suitable leaving group were present at an ortho or para position, substitution would be favorable. For example, if the hydroxyl group were converted to a better leaving group, a nucleophile could potentially attack the C5 position, stabilized by the adjacent nitro group. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
The table below summarizes the directing effects of the substituents in this compound on electrophilic substitution.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OH | C5 | Activating (electron-donating) | ortho, para |
| -NO₂ | C4 | Deactivating (electron-withdrawing) | meta |
This table is generated based on established principles of substituent effects in electrophilic aromatic substitution.
The kinetics of reactions involving this compound would be significantly influenced by the nature of the reactants and reaction conditions.
Kinetics of Electrophilic Substitution: The activating hydroxyl group would lead to a faster reaction rate for electrophilic substitution compared to unsubstituted acenaphthene (B1664957). However, the deactivating nitro group would moderate this effect. lumenlearning.com
Kinetics of Nucleophilic Substitution: The rate of nucleophilic aromatic substitution is highly dependent on the nature of the leaving group and the nucleophile. The presence of the activating nitro group suggests that if a good leaving group were present, the reaction would proceed at a reasonable rate.
Thermodynamics: The thermodynamic parameters for reactions involving nitrophenols have been studied, particularly for reduction and adsorption processes. For example, the catalytic reduction of nitrophenols is often found to be thermodynamically favorable. The adsorption of p-nitrophenol onto various materials has been shown to be a spontaneous and exothermic process. researchgate.net
Below is a data table illustrating the kinetic and thermodynamic parameters for the catalytic reduction of p-nitrophenol, a related compound.
| Parameter | Value | Compound | Conditions | Source |
| Activation Energy (Ea) | 99.40 kJ/mol | p-Nitrophenol | Au@[C₄C₁₆Im]Br catalyst | nih.gov |
| Enthalpy of Activation (ΔH#) | 96.93 kJ/mol | p-Nitrophenol | Au@[C₄C₁₆Im]Br catalyst | nih.gov |
| Entropy of Activation (ΔS#) | -1.58 J/mol·K | p-Nitrophenol | Au@[C₄C₁₆Im]Br catalyst | nih.gov |
| Gibbs Free Energy (ΔG) | Negative values indicating spontaneity | p-Nitrophenol | Adsorption on polymer | researchgate.net |
This data is for p-nitrophenol and serves as an illustrative example of the types of thermodynamic and kinetic parameters studied for related compounds.
Radical Reaction Pathways and Intermediate Characterization
Nitroaromatic compounds can participate in radical reactions, often initiated by reduction of the nitro group to a nitro radical anion. nih.gov This radical anion is a key intermediate in many biological and chemical processes. While relatively unreactive itself, it can be a precursor to more reactive species. nih.gov The chemistry of nitro radicals has seen significant advancements, enabling the synthesis of various compounds. rsc.org
In the context of this compound, one-electron reduction would form the corresponding radical anion. This species could then undergo further reactions. For example, in hypoxic conditions, the nitro group can be reduced to a free radical anion, which can alter the molecule's properties. researchgate.net
Photochemical Reactions and Photo-Induced Transformations
The photochemistry of nitroaromatic compounds is a rich and complex field, with multiple competing deactivation pathways for the electronically excited molecule.
Upon absorption of UV-Vis light, this compound would be promoted to an electronically excited state. For nitrophenols, photolysis can occur from the excited triplet state. rsc.org The relaxation pathways for excited nitroaromatic molecules can include fluorescence, intersystem crossing to a triplet state, and internal conversion back to the ground state. rsc.org The presence of oxygen-centered non-bonding orbitals in the nitro group can lead to very fast intersystem crossing. rsc.org
For 2-nitrophenol, an intramolecular hydrogen bond influences its photodynamics, leading to fast internal conversion to the ground state. acs.org In this compound, a similar intramolecular hydrogen bond between the C5-hydroxyl and the C4-nitro group is likely, which would significantly impact its photochemistry.
The deactivation pathways of photoexcited nitrophenols are sensitive to the solvent environment. rsc.org For instance, the photodegradation of 2,4-dinitrophenol (B41442) is enhanced in 2-propanol due to strong interactions between the solvent and a nitro group in the excited state. rsc.org
Photoexcited nitroarenes can act as potent oxidants in photoredox catalysis. acs.org They can participate in hydrogen atom transfer (HAT) and oxygen atom transfer (OAT) reactions. acs.org For example, photoexcited nitroarenes can oxidize alcohols to ketones and aldehydes to carboxylic acids. acs.org
Furthermore, visible-light photoredox catalysis can be used for the reduction of nitroarenes to amines or for the synthesis of other nitrogen-containing heterocycles like nitrones and isoxazolidines. rsc.orgthieme.de In the presence of a suitable reducing agent and a photocatalyst, the nitro group of this compound could be selectively reduced to an amino group under mild, photo-induced conditions. Photoinduced transformations of nitroarenes can also proceed through the formation of an electron-donor-acceptor (EDA) complex. acs.org
Heterogeneous and Homogeneous Catalysis for Modifications of this compound
The conversion of the nitro group in aromatic compounds to an amino group is a fundamental and widely practiced transformation in organic synthesis, providing access to anilines and their derivatives which are crucial intermediates. sioc-journal.cn This reduction is most efficiently and cleanly achieved through catalytic hydrogenation, which stands out for its atom economy and the benign nature of its byproducts. sioc-journal.cn While the bulk of research focuses on common nitroarenes, the principles of both heterogeneous and homogeneous catalysis are applicable to more complex structures like this compound.
Heterogeneous Catalysis
Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. A significant advantage of this approach is the ease of catalyst separation from the reaction mixture, allowing for straightforward recovery and recycling. nih.gov For the hydrogenation of nitroarenes, catalysts based on transition metals are prevalent.
Commonly employed heterogeneous catalysts include noble metals such as palladium (Pd) and platinum (Pt) supported on carbon (e.g., Pd/C, Pt/C), as well as supported gold (Au) catalysts. nih.gov Non-precious metal catalysts, particularly those based on nickel (Ni), such as Raney nickel, and cobalt (Co), are also widely used due to their cost-effectiveness and high activity. nih.gov
The general mechanism for the catalytic hydrogenation of a nitro group on a metal surface is understood to proceed through a series of reduction steps. The nitro compound first adsorbs onto the catalyst surface. The reduction can then proceed via two main pathways: a direct route involving the sequential reduction to nitroso, hydroxylamino, and finally amino functionalities, or an indirect "condensation" route where nitroso and hydroxylamino intermediates react to form azoxy, azo, and hydrazo species before the final cleavage to the amine. The specific pathway is influenced by the catalyst, solvent, and reaction conditions.
In the context of this compound, a heterogeneous catalyst would facilitate the reduction of the nitro group to form 4-amino-1,2-dihydro-5-acenaphthylenol. The choice of catalyst and support can be crucial. For instance, graphene-supported palladium nanoparticles have demonstrated high activity and stability in the hydrogenation of various nitrophenols and nitrotoluenes, a phenomenon attributed to the strong dispersion of Pd nanoparticles on the graphene sheets and favorable adsorption of the nitroaromatic compounds via π–π stacking interactions. rsc.org
A study on the hydrogenation of nitroarenes using a pyrolytically activated dinuclear Ni(II)-Ce(III) diimine complex highlights the potential of bimetallic solid catalysts. nih.gov This system demonstrated efficient and mild hydrogenation, with the added benefit of the catalyst being in a compact pellet form, simplifying its removal and reuse. nih.gov
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and the ability to tune catalytic activity at a molecular level. sioc-journal.cn By modifying the ligands coordinated to a central metal atom, one can finely control the electronic and steric environment of the catalytic center, leading to highly efficient and selective transformations. sioc-journal.cn
While less common than heterogeneous systems for nitro group reduction, homogeneous catalysts have been successfully developed. sioc-journal.cn These systems often involve transition metal complexes with tailored organic ligands. The mechanism in homogeneous catalysis typically involves the activation of molecular hydrogen by the metal complex, followed by the transfer of hydride species to the coordinated nitro substrate.
For a substrate like this compound, a key challenge in homogeneous catalysis would be to achieve chemoselective reduction of the nitro group without affecting other parts of the molecule. The design of the ligand is critical to achieving this. The ability to modify ligands allows for the optimization of the catalyst's performance for a specific substrate, potentially leading to higher selectivity than what might be achievable with standard heterogeneous catalysts. sioc-journal.cn
The development of homogeneous catalysts for the hydrogenation of nitro compounds is an active area of research, with the goal of achieving high efficiency and selectivity under mild reaction conditions. sioc-journal.cn
Comparative Data on Catalytic Nitroarene Reduction
To illustrate the performance of different catalytic systems, the following tables present data from studies on the reduction of analogous nitroaromatic compounds. While this data is not specific to this compound, it provides a valuable reference for the expected reactivity and the types of catalysts that could be effective for its transformation.
Table 1: Heterogeneous Catalytic Hydrogenation of Various Nitro Compounds
| Nitro Compound | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Nitroacetophenone | Pyrolytic Ni-Ce complex | H₂ (40 bar) | Methanol | 60 | 20 h | >99 | nih.gov |
| p-Nitrophenol | Pd/Graphene | NaBH₄ | Water | Room Temp. | - | High | rsc.org |
| 2,4-Dinitrotoluene | Pd/Carbon | H₂ (105 psig) | - | 100-110 | - | - | google.com |
| Nitrobenzene | C-Fe₃O₄-Pd | NaBH₄ | Ethanol | 25 | 30 min | 99 | researchgate.net |
Advanced Applications in Chemical Sciences Non Clinical
Role as a Key Building Block in Complex Organic Synthesis
The potential utility of "4-Nitro-1,2-dihydro-5-acenaphthylenol" as a foundational molecule in the construction of more complex chemical structures remains theoretically plausible but is unsubstantiated by current research. The presence of a nitro group, a hydroxyl group, and a dihydro-acenaphthylene core suggests that it could serve as a versatile intermediate.
Precursor for Advanced Heterocyclic Scaffolds
In theory, the functional groups of "this compound" could be chemically transformed to facilitate the synthesis of various heterocyclic systems. For instance, the nitro group could be reduced to an amine, which is a common precursor for the formation of nitrogen-containing heterocycles. The hydroxyl group could also participate in cyclization reactions. However, no specific examples of its use in synthesizing advanced heterocyclic scaffolds have been documented.
Application in Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are efficient synthetic strategies that allow for the construction of complex molecules in a single step. The diverse functionalities of "this compound" would theoretically make it an interesting candidate for such reactions. For example, the aromatic backbone could participate in cycloaddition reactions, while the nitro and hydroxyl groups could be involved in condensation or addition steps. At present, there is no published research demonstrating the application of this specific compound in MCRs or cascade transformations.
Contributions to Materials Science and Polymer Chemistry
The incorporation of acenaphthylene (B141429) and its derivatives into polymers is known to impart unique thermal and optical properties. While it is conceivable that "this compound" could be utilized in materials science, specific data is absent.
Monomer or Component in the Synthesis of Functional Polymers
The hydroxyl group of "this compound" could potentially be used as a site for polymerization, allowing for its incorporation into polyesters or polyethers. The acenaphthylene unit itself can undergo polymerization. The presence of the nitro group would be expected to influence the polymer's properties, such as its solubility, thermal stability, and electronic characteristics. However, there are no reports of polymers being synthesized using this specific monomer.
Precursor for Organic Optoelectronic Materials (e.g., charge transfer complexes, light-emitting materials)
Nitro-substituted polycyclic aromatic hydrocarbons are often investigated for their optoelectronic properties due to the electron-withdrawing nature of the nitro group, which can facilitate charge separation and transport. It is plausible that "this compound" or its derivatives could exhibit interesting photophysical properties. However, no studies on its use in the development of organic optoelectronic materials, such as charge transfer complexes or light-emitting materials, have been found.
Environmental Fate and Degradation Pathways
Photodegradation Mechanisms in Environmental Compartments
There is no published research detailing the photodegradation of 4-Nitro-1,2-dihydro-5-acenaphthylenol.
Specific studies on the direct absorption of light by this compound leading to its breakdown (direct photolysis), or its degradation initiated by other light-activated molecules in water (indirect photolysis), have not been identified. While the photolysis of other nitro-PAHs is known to occur, the specific rates, influencing factors, and mechanisms for this particular compound are unknown.
Without experimental data on its photodegradation, the resulting transformation products and byproducts of this compound under photochemical stress remain uncharacterized.
Biodegradation Pathways and Microbial Transformations
Information on the microbial breakdown of this compound is not available in the current scientific literature.
No studies have been found that identify microorganisms capable of degrading this compound or the metabolic pathways and intermediate compounds involved in such a process. General biodegradation pathways for nitroaromatic compounds often involve the reduction of the nitro group, but whether this occurs for this compound and the subsequent steps are not known.
The specific enzymes that might be involved in the biotransformation of this compound have not been identified or studied. Research on other nitroaromatic compounds has implicated enzymes such as nitroreductases, dioxygenases, and monooxygenases in their degradation, but their activity on this specific compound is undetermined.
Chemical Degradation in Various Environmental Matrices
There is a lack of data on the chemical degradation of this compound in different environmental settings such as soil, sediment, and water, outside of biological or light-induced processes.
Hydrolytic Stability and Pathways
Nitroaromatic compounds are generally resistant to hydrolysis under typical environmental conditions. The nitro group attached to the aromatic ring makes these compounds recalcitrant. researchgate.net While specific data on the hydrolytic stability of this compound is unavailable, it is expected to be stable in aqueous environments, similar to other nitro-PAHs. The degradation of these compounds in water is more likely to be driven by other processes such as photolysis or microbial action rather than hydrolysis. nih.gov
Oxidative Degradation under Environmental Conditions
The oxidative degradation of this compound is anticipated to be a significant pathway for its transformation in the environment. This degradation can occur through both abiotic and biotic processes.
Abiotic Oxidation: In the atmosphere, PAHs and their derivatives undergo photo-oxidation. researchgate.net The primary pathways for this degradation include direct photolysis and reactions with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). researchgate.netnih.gov These reactions lead to the formation of various oxidized products. nih.gov For instance, the atmospheric aging of PAHs often begins with the addition of an oxidant to the aromatic ring, followed by subsequent reactions that can introduce alcohol, carbonyl, or epoxide functional groups. nih.gov It is plausible that this compound would be subject to similar atmospheric oxidation processes.
Biotic Oxidation (Biodegradation): Microbial degradation is a crucial process in the environmental fate of nitroaromatic compounds. cswab.org Aerobic bacteria have demonstrated the ability to metabolize certain nitroaromatic compounds, often using them as a source of growth. nih.gov The initial step in the aerobic biodegradation of some nitroaromatics involves the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes enzymatic rearrangement to a hydroxylated compound, making it susceptible to ring cleavage. nih.gov
Anaerobic bacteria can also transform nitroaromatic compounds, typically by reducing the nitro group to an amine. nih.gov In some cases, this can lead to the formation of more complex molecules, such as azo dimers and trimers, which may be more toxic than the parent compound. arizona.edu The presence of a hydroxyl group on the acenaphthene (B1664957) ring of this compound might influence its susceptibility to microbial attack and the specific degradation pathways.
Table 1: Inferred Environmental Degradation Pathways for this compound Based on Analogous Compounds
| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Potential Transformation Products |
| Photolysis | Atmosphere, Surface Water | Sunlight | Oxidized and fragmented derivatives |
| Atmospheric Oxidation | Atmosphere | Hydroxyl radicals, Nitrate radicals, Ozone | Hydroxylated and other oxygenated derivatives |
| Aerobic Biodegradation | Soil, Water | Aerobic microorganisms | Ring-cleavage products, Carbon dioxide |
| Anaerobic Biodegradation | Sediments, Anoxic soils | Anaerobic microorganisms | Amino-derivatives, Azo compounds |
Environmental Monitoring and Analytical Methodologies for Detection
Effective environmental monitoring of this compound would rely on analytical methods developed for the broader class of nitro-PAHs, as these compounds are often found in complex environmental matrices at trace levels. epa.govresearchgate.net The detection of these compounds typically involves a multi-step process including sample extraction, clean-up, and instrumental analysis.
Sample Preparation: For soil and sediment samples, common extraction techniques include Soxhlet extraction, accelerated solvent extraction, and ultrasonic extraction. mdpi.com For water samples, solid-phase extraction (SPE) is frequently employed to concentrate the analytes. researchgate.net
Instrumental Analysis: The primary analytical techniques for the determination of nitro-PAHs are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and selective detection. researchgate.netuniba.it
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of nitro-PAHs. researchgate.net Detection methods include fluorescence, UV-Vis spectrophotometry, and mass spectrometry. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with a triple quadrupole mass spectrometer (QQQ-MS) provides high sensitivity and selectivity for the analysis of nitro-PAHs in environmental samples. uniba.it
Table 2: Common Analytical Techniques for the Detection of Nitro-PAHs in Environmental Samples
| Analytical Technique | Sample Matrix | Typical Detection Limits | Key Advantages |
| HPLC with Fluorescence Detection | Water, Soil | ng/L to µg/kg | Good sensitivity for fluorescent compounds |
| HPLC-MS | Water, Soil, Air | pg/L to ng/kg | High selectivity and structural information |
| GC-MS | Air, Soil, Sediment | pg/m³ to µg/kg | Excellent separation and sensitivity |
| GC-QQQ-MS | Air Particulates | pg/m³ | Very high sensitivity and selectivity |
Molecular Interactions Within in Vitro Biological Systems Mechanistic Focus
Molecular Recognition and Binding Studies with Specific Biomolecules (e.g., proteins, enzymes, nucleic acids)
There is no published research detailing the molecular recognition and binding profile of 4-Nitro-1,2-dihydro-5-acenaphthylenol with any specific biomolecules.
In Vitro Ligand-Receptor Interaction Profiling
No studies on the in vitro ligand-receptor interaction profiling of this compound have been reported.
Mechanistic Enzymatic Inhibition or Activation Studies
Information regarding the mechanistic enzymatic inhibition or activation by this compound is not available. However, studies on other nitroaromatic compounds show that they can be substrates for nitroreductase enzymes. researchgate.netresearchgate.net These enzymes catalyze the reduction of the nitro group. researchgate.netnih.gov The process often involves flavin-dependent nitroreductases and can proceed stepwise to form nitroso, hydroxylamine (B1172632), and finally amine functional groups. google.com The specific kinetics and whether this compound would act as an inhibitor or activator for any particular enzyme remain uninvestigated.
Interactions with DNA and RNA: Intercalation, Groove Binding, and Adduct Formation Mechanisms
Specific studies on the interaction of this compound with DNA or RNA have not been published. Research on other planar aromatic molecules, including some nitro-flavone derivatives, indicates potential for DNA interaction through intercalation or groove binding. nih.gov For instance, some ligands can bind to the minor groove of DNA, a process that can be investigated using techniques like absorption spectroscopy, fluorescence spectroscopy, and circular dichroism. nih.govnih.gov Molecular docking studies on other compounds have also been used to predict binding modes with DNA. nih.govresearchgate.net Without experimental data, the mode of interaction for this compound remains speculative.
Studies on Cellular Uptake Mechanisms and Intracellular Localization (purely mechanistic, not related to cellular viability or effects)
The mechanisms of cellular uptake and the specific intracellular localization of this compound have not been experimentally determined. For other molecules, cellular uptake can be influenced by factors such as lipophilicity and the presence of specific transporters. nih.gov Studies on related acenaphthene (B1664957) derivatives have touched upon their cellular uptake, but not on the specific mechanistic pathways. acs.org
In Silico Modeling of Molecular Docking and Dynamics with Target Biomolecules
There are no published in silico modeling studies, such as molecular docking or molecular dynamics simulations, for this compound with any target biomolecules. Such studies are valuable for predicting potential binding affinities and interaction modes with proteins or nucleic acids. researchgate.netnih.gov For other novel compounds, molecular docking has been used to investigate interactions with targets like DNA and various proteins. nih.govnih.govnih.gov
Elucidation of General Biological Reactivity (e.g., redox cycling, metabolic activation pathways) without specific biological effects.
The general biological reactivity of this compound, including its potential for redox cycling or specific metabolic activation pathways, has not been elucidated. The presence of a nitro group suggests that it could be a substrate for enzymatic reduction by nitroreductases, which are present in various organisms. researchgate.netamazonaws.com This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives. google.com This metabolic activation is a known pathway for some nitroaromatic compounds. amazonaws.com However, the specific metabolites and reactivity of this compound are unknown.
Future Research Directions and Unexplored Academic Avenues
Development of Novel, Highly Efficient, and Stereoselective Synthetic Methodologies
The synthesis of specifically substituted acenaphthene (B1664957) derivatives is a non-trivial challenge. Traditional methods often require multiple steps and may lack the desired efficiency or selectivity. nih.gov Future research should focus on pioneering advanced synthetic routes to 4-Nitro-1,2-dihydro-5-acenaphthylenol.
A primary objective would be the development of a stereoselective synthesis. The presence of a hydroxyl group and a partially saturated five-membered ring introduces potential stereocenters, making the selective synthesis of specific stereoisomers a significant goal. Methodologies like substrate-controlled or catalyst-controlled asymmetric synthesis could be explored. For instance, asymmetric dihydroxylation or epoxidation of a suitable acenaphthylene (B141429) precursor, followed by functional group manipulation, could provide a pathway to enantiomerically pure products.
Furthermore, modern catalytic methods offer promising avenues. Transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for constructing complex PAHs, including acenaphthylene-containing systems. nih.gov A potential strategy could involve the direct, regioselective C-H hydroxylation and nitration of an acenaphthene scaffold, a process that would be highly atom-economical.
| Potential Synthetic Strategy | Key Challenge | Anticipated Advantage |
| Asymmetric Dihydroxylation of 4-Nitro-acenaphthylene | Control of regioselectivity and subsequent functionalization. | Access to specific enantiomers. |
| Tandem C-H Annulation/Functionalization | Achieving desired regiochemistry on a pre-functionalized substrate. | High step- and atom-economy. nih.gov |
| Modified Ullmann Reaction on Dihalo-acenaphthene | Synthesis of the dihalo-precursor and controlling sequential substitution. | Potential for modular synthesis of various derivatives. nih.gov |
Advanced Investigations into Complex Reaction Mechanisms and Intermediates
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial. The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically proceeding through the formation of a highly reactive nitronium ion (NO₂⁺). youtube.comyoutube.com
Future studies should investigate the specific mechanism of nitrating a 1,2-dihydro-5-acenaphthylenol precursor. Key questions include determining the regioselectivity of the nitration—why the nitro group prefers position 4—and the influence of the existing hydroxyl group on the reaction pathway. The hydroxyl group is an activating, ortho-, para-director, which would direct incoming electrophiles to positions 4 and 6. Understanding the factors that favor substitution at the 4-position over the 6-position would be a significant contribution. Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to map the reaction energy profile, compare the stability of reaction intermediates for different substitution patterns, and elucidate the transition states involved. wuxibiology.com The mechanism could also be explored under various conditions, such as Menke nitration (using copper nitrate (B79036) and acetic anhydride), which may proceed through a different active species than the standard mixed-acid nitration. wuxibiology.com
Exploration of Novel Material Science Applications and Device Integration
The unique electronic properties conferred by the nitro and hydroxyl groups suggest that this compound could be a valuable building block for new functional materials. Acenaphthylene-based compounds have already been investigated for their potential in organic electronics. acs.orgrsc.org
The combination of an electron-withdrawing nitro group and an electron-donating hydroxyl group creates a "push-pull" system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). This makes the compound a candidate for applications in:
Organic Light-Emitting Diodes (OLEDs): As a dopant or a component of the emissive layer.
Nonlinear Optics (NLO): The push-pull nature can enhance second-order NLO properties.
Chemiresistive Sensors: Nitroaromatic compounds are known to interact with various analytes, and materials incorporating this moiety could be used for sensing applications. mdpi.com Metal-Organic Frameworks (MOFs) incorporating ligands based on this structure could offer high selectivity for detecting specific molecules. novomof.com Fluorescence-based sensors are another promising area, where the presence of an analyte could quench or enhance the material's fluorescence. mdpi.com
| Potential Application | Governing Property | Research Focus |
| OLEDs | Electroluminescence, Intramolecular Charge Transfer | Synthesis of high-purity material, device fabrication and characterization. |
| Chemical Sensors | Host-guest interactions, changes in fluorescence or conductivity. | Integration into sensor platforms (e.g., MOFs, polymers), testing sensitivity and selectivity. mdpi.commdpi.com |
| Nonlinear Optical Materials | High molecular hyperpolarizability from push-pull structure. | Measurement of NLO coefficients and incorporation into thin films. |
Comprehensive Mechanistic Studies of Environmental Transformations and Remediation Strategies
Nitroaromatic compounds are a significant class of environmental pollutants, often originating from industrial processes related to dyes, explosives, and pesticides. nih.govnih.gov Their presence in soil and groundwater is a serious concern due to their toxicity and resistance to degradation. nih.govresearchgate.net
Investigating the environmental fate of this compound is therefore a critical area for future research. Studies should focus on:
Biodegradation Pathways: Identifying microorganisms (bacteria and fungi) capable of degrading the compound. Research should elucidate the specific enzymatic pathways involved, which could include initial reduction of the nitro group or oxidation of the aromatic ring system. nih.govcswab.org
Phytoremediation Potential: Assessing the ability of certain plants to uptake, transform, or stimulate microbial degradation of the compound in the rhizosphere (the soil region around plant roots). mdpi.comnih.gov
Abiotic Degradation: Studying transformations through processes like photolysis (degradation by sunlight) in aqueous environments.
Understanding these transformation pathways is the first step toward developing effective bioremediation strategies for sites contaminated with this or similar nitro-PAHs. mdpi.comcabidigitallibrary.orgnih.gov
Deepening the Understanding of Fundamental Molecular Interactions with Biological Substrates at the Atomic Level
The biological activity of nitroaromatic compounds is often linked to their ability to interact with biomolecules. Many are known to be mutagenic or carcinogenic, with their toxicity stemming from metabolic activation. nih.govsvedbergopen.com The nitro group can be enzymatically reduced within cells to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can then covalently bind to DNA and proteins, leading to cellular damage. nih.govmdpi.com
Future research must include detailed investigations into the molecular toxicology of this compound at an atomic level. This would involve:
Metabolic Activation Studies: Identifying the specific enzymes (e.g., nitroreductases, cytochrome P450) responsible for its metabolism and characterizing the resulting reactive species. svedbergopen.com
DNA and Protein Adduct Characterization: Using techniques like mass spectrometry and NMR to identify the precise structures of adducts formed between the compound's metabolites and biological macromolecules.
Quantum Chemical Modeling: Employing high-level computational methods to model the non-covalent and covalent interactions between the compound (and its metabolites) and the active sites of target proteins or specific DNA sequences. nih.gov This can provide fundamental insights into binding affinities and the mechanisms of toxicity, guiding the assessment of its potential risks. svedbergopen.comnih.gov
Such fundamental studies are essential for a complete understanding of the compound's biological implications and for predicting the properties of related molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Nitro-1,2-dihydro-5-acenaphthylenol, and how can reaction conditions be optimized?
- Methodology : Synthesis of acenaphthene derivatives often involves nitration and reduction steps. For example, 1,2-dihydroacenaphthylen-5-ylmethanol is synthesized via nitration of acenaphthene followed by selective reduction using sodium borohydride . For this compound, analogous nitration at the 5-position of 1,2-dihydroacenaphthenol could be explored, with optimization of nitric acid concentration and temperature to minimize byproducts. Solvent selection (e.g., acetic acid or dichloromethane) may influence regioselectivity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of HPLC (with acetonitrile-based mobile phases, as in environmental analysis standards ) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions. Mass spectrometry (MS) with electron ionization can verify molecular weight. Cross-reference with deuterated analogs (e.g., acenaphthene-d10 ) to distinguish isotopic patterns and rule out contaminants.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Stability tests should assess solvent compatibility (e.g., acetonitrile vs. methanol ) and temperature effects. Store solutions at -20°C in amber vials to prevent photodegradation. Monitor nitro-group reduction over time using UV-Vis spectroscopy (peak shifts at ~400 nm for nitro compounds ).
Advanced Research Questions
Q. How does the nitro group in this compound influence its electronic and catalytic properties in redox reactions?
- Methodology : Perform cyclic voltammetry to study redox potentials, comparing results with simpler nitroaromatics (e.g., 4-nitrophenol ). Computational modeling (DFT) can map electron density changes at the nitro site. Experimental validation via catalytic reduction (e.g., using Pd/C or NaBH4) may reveal kinetic differences compared to non-nitrated analogs.
Q. What strategies can resolve contradictions in reported reactivity data for nitro-substituted acenaphthene derivatives?
- Methodology : Investigate potential isomer formation (e.g., positional isomers like 4-nitro vs. 5-nitro derivatives, as seen in nitrotoluene standards ). Use 2D NMR (COSY, NOESY) to confirm regiochemistry. Replicate experiments under controlled humidity and oxygen levels, as nitro groups are sensitive to hydrolysis and radical reactions.
Q. How can computational methods predict the regioselectivity of nitration in dihydroacenaphthenol systems?
- Methodology : Apply molecular orbital theory (Fukui indices) to identify electrophilic sites. Compare with experimental nitration outcomes of related compounds like 1,2-Acenaphthylenediol . Validate predictions using isotopic labeling (e.g., deuterated acenaphthene standards ) to trace reaction pathways.
Data Analysis and Experimental Design
Q. What analytical techniques are critical for detecting degradation products of this compound in environmental matrices?
- Methodology : Employ GC-MS with derivatization (e.g., silylation for hydroxyl groups) and LC-MS/MS for polar metabolites. Use deuterated internal standards (e.g., 4-nitrophenol-d4 ) to improve quantification accuracy. Cross-reference with environmental degradation pathways of nitroaromatics .
Q. How can kinetic studies elucidate the mechanism of nitro-group reduction in this compound?
- Methodology : Conduct time-resolved UV-Vis spectroscopy to monitor absorbance changes during reduction. Compare kinetics under acidic vs. alkaline conditions, as seen in 4-nitrophenyl ether studies . Use pseudo-first-order approximations to determine rate constants and propose mechanistic steps (e.g., electron transfer vs. proton-assisted pathways).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
